(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol
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Overview
Description
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol is an organic compound with the molecular formula C17H27NO This compound features a cyclopentyl ring substituted with a methanol group and an aminoethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopentyl ring, followed by the introduction of the methanol group. The aminoethyl group is then attached to the phenyl ring through a series of reactions involving amination and alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a cyclopentyl aldehyde or carboxylic acid, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclohexyl)methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
The uniqueness of (1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. The cyclopentyl ring provides a unique steric environment, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H27NO |
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Molecular Weight |
261.4 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-propan-2-ylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C17H27NO/c1-13(2)14-5-7-15(8-6-14)16(11-18)17(12-19)9-3-4-10-17/h5-8,13,16,19H,3-4,9-12,18H2,1-2H3 |
InChI Key |
XPCBFQLWAVIWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
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